![molecular formula C9H10N6O2S3 B2998957 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-30-4](/img/structure/B2998957.png)

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

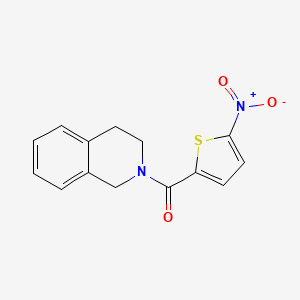

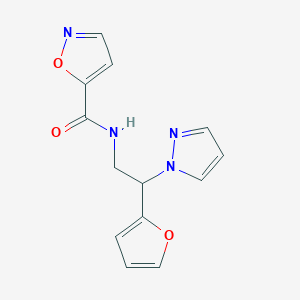

The compound you mentioned contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing one sulfur and two nitrogen atoms . The exact structure of the compound you mentioned could not be retrieved from the available resources.科学的研究の応用

Glutaminase Inhibition

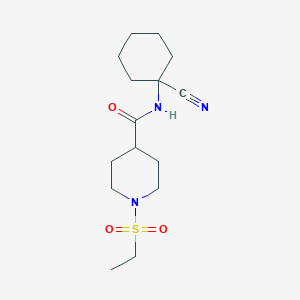

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, through its analogs, plays a role in the inhibition of kidney-type glutaminase (GLS). This inhibition is significant as GLS is a target for therapeutic intervention in cancer, where its activity is linked to tumor growth and survival. Analogs of this compound have been shown to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting potential applications in cancer treatment through the modulation of glutamine metabolism (Shukla et al., 2012).

Enzyme Inhibition

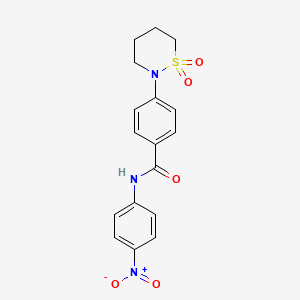

The structural modification incorporating thiophene tails in related compounds demonstrated selectivity and potency in inhibiting human carbonic anhydrase isoforms, particularly hCA IX and XII. This specificity towards different isoforms is crucial for designing inhibitors with minimal side effects, highlighting its potential in developing targeted therapies for conditions where carbonic anhydrases play a pivotal role, such as glaucoma, epilepsy, and certain cancers (Biswas et al., 2013).

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, derivatives synthesized for evaluating antimicrobial activity showed promising results against various bacterial and fungal strains. This suggests the compound's framework can be a basis for developing new antimicrobial agents, which is crucial in the era of rising antibiotic resistance (Baviskar et al., 2013).

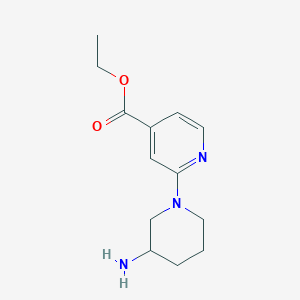

Drug Design and Molecular Properties

Research into analogs and derivatives of this compound has contributed to a better understanding of structure-activity relationships (SAR) in drug design. By exploring the molecular properties and modifications of this compound, scientists aim to enhance drug-like properties, such as solubility and specificity, for various therapeutic applications. The ongoing development of these compounds underscores their potential in medicinal chemistry for creating more effective and targeted therapies (Yushyn et al., 2022).

作用機序

Target of Action

It is structurally similar to acetazolamide , which is a known inhibitor of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions.

Mode of Action

Based on its structural similarity to acetazolamide , it may also function as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the reaction.

Biochemical Pathways

If it acts similarly to acetazolamide , it would affect the carbonic anhydrase pathway. By inhibiting carbonic anhydrase, it could disrupt the balance of bicarbonate, carbon dioxide, and related compounds.

Result of Action

If it acts similarly to Acetazolamide , it could lead to an increase in blood pH due to a decrease in bicarbonate ions, which are a form of metabolic acid.

特性

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2S3/c1-4(16)10-7-14-15-9(20-7)18-3-6(17)11-8-13-12-5(2)19-8/h3H2,1-2H3,(H,10,14,16)(H,11,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUUPWDXLALGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2998876.png)

![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)

![4-[(E)-3-(4-morpholin-4-ylphenyl)-3-oxoprop-1-enyl]benzaldehyde](/img/structure/B2998886.png)

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2998887.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)

![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)